Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate
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Overview
Description
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester typically involves multi-step organic reactions. One common approach is the condensation of pyrrole derivatives with appropriate amines and carboxylic acid derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrole-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Phenylamino carbonyl compounds: Molecules with phenylamino and carbonyl groups, sharing some reactivity and applications.
Uniqueness
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
94126-62-2 |
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Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-13-16(20(27)29-2)17(19(26)23-15-11-7-4-8-12-15)18(25(13)24-21(22)28)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,23,26)(H3,22,24,28) |
InChI Key |
SEMKDJVHLOWWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC(=O)N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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